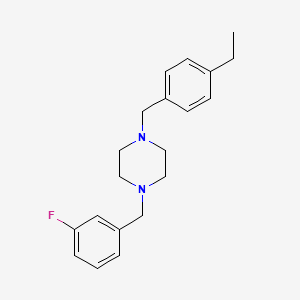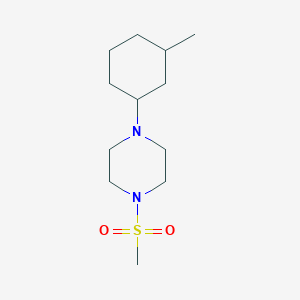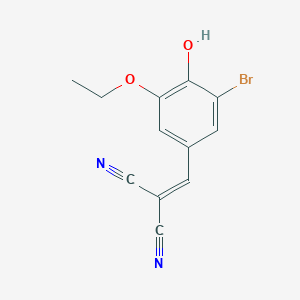
1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This compound features two benzyl groups substituted at the 1 and 4 positions of the piperazine ring, with an ethyl group on one benzyl and a fluorine atom on the other.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine can be synthesized through a multi-step process involving the following key steps:
N-Alkylation of Piperazine: The initial step involves the N-alkylation of piperazine with 4-ethylbenzyl chloride under basic conditions, typically using sodium or potassium carbonate in an aprotic solvent like acetonitrile or dimethylformamide (DMF).
Subsequent N-Alkylation: The intermediate product is then subjected to a second N-alkylation with 3-fluorobenzyl chloride under similar conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization or chromatography to achieve high purity of the final product.
化学反応の分析
Types of Reactions: 1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce any double bonds or nitro groups if present.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other pharmacologically active piperazines.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
作用機序
The mechanism of action of 1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as:
Receptors: Binding to neurotransmitter receptors, influencing their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Cellular Pathways: Modulating signaling pathways that regulate cell growth, apoptosis, or other cellular functions.
類似化合物との比較
1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties.
1-(3-Chlorobenzyl)-4-(4-methylbenzyl)piperazine: Studied for its potential antidepressant effects.
1-(4-Methoxybenzyl)-4-(3-trifluoromethylbenzyl)piperazine: Investigated for its anti-inflammatory properties.
Uniqueness: The presence of both an ethyl group and a fluorine atom on the benzyl rings of this compound imparts unique physicochemical properties, potentially enhancing its biological activity and selectivity compared to other piperazine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H25FN2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
1-[(4-ethylphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25FN2/c1-2-17-6-8-18(9-7-17)15-22-10-12-23(13-11-22)16-19-4-3-5-20(21)14-19/h3-9,14H,2,10-13,15-16H2,1H3 |
InChIキー |
MOPWHVWGYGEVEB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10886302.png)

![4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate](/img/structure/B10886319.png)
![2-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B10886326.png)
![(2E,5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886328.png)
![Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate](/img/structure/B10886334.png)

![(E)-3-hydroxy-10,13-dimethyl-16-(thiophen-2-ylmethylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10886349.png)


![2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10886366.png)
![{3-Methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B10886375.png)
![N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10886379.png)
![2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl diphenylacetate](/img/structure/B10886381.png)
